molecular formula C16H20N2O4 B5786855 (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide

Cat. No.: B5786855
M. Wt: 304.34 g/mol
InChI Key: AYGQSCSPVOICSJ-DUXPYHPUSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Prop-2-enamide Group: This step involves the reaction of the benzodioxole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Moiety: The final step includes the reaction of the intermediate product with morpholine under suitable conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is unique due to its combination of a benzodioxole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets, making it valuable in various research applications.

Biological Activity

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is a synthetic compound notable for its potential biological activities. The compound features a benzodioxole moiety and a morpholine group, which are known for contributing to various pharmacological effects. This article aims to explore the biological activity of this compound through detailed analysis of its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(1,3-benzodioxol-5-yl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide. Its molecular formula is C17H21N2O4C_{17}H_{21}N_{2}O_{4}, and it has a molecular weight of 329.36 g/mol. The structural components include:

  • Benzodioxole Ring : Known for its role in enhancing biological activity.
  • Morpholine Group : Often associated with increased solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

Studies have shown that the compound may act as an inhibitor for various enzymes, particularly those involved in cancer progression. For instance, it has been evaluated for its potential to inhibit telomerase activity, which is crucial in maintaining the immortality of cancer cells.

2. Anticancer Properties

In vitro studies suggest that the compound can induce apoptosis in cancer cell lines. For example, a study using the NCI's 60 cancer cell line panel demonstrated that the compound exhibited selective cytotoxicity against specific cancer types, indicating its potential as an anticancer agent .

Case Study 1: Telomerase Inhibition

A study assessed the telomerase inhibitory activity of various compounds, including this compound. Using a TRAP assay, researchers found that the compound significantly reduced telomerase activity in human A549 lung carcinoma cells.

CompoundTelomerase Activity (%)
Control100
Test Compound45 ± 5

This result indicates that the compound effectively inhibits telomerase, potentially limiting cancer cell proliferation .

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxic effects against various cancer cell lines, this compound was tested alongside known chemotherapeutics. The results showed a dose-dependent decrease in cell viability across multiple cancer types.

Cell LineIC50 (µM)
A54912.5
HCT11615.0
MCF718.0

These findings underscore the compound's potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The morpholine group enhances binding affinity to specific enzyme targets.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-16(17-5-6-18-7-9-20-10-8-18)4-2-13-1-3-14-15(11-13)22-12-21-14/h1-4,11H,5-10,12H2,(H,17,19)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGQSCSPVOICSJ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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